molecular formula C159H177N21O15 B13385481 5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one CAS No. 9014-25-9

5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one

Cat. No.: B13385481
CAS No.: 9014-25-9
M. Wt: 2622.2 g/mol
InChI Key: NOVIZZLMWAIZEQ-UHFFFAOYSA-N
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Description

The compound “5-tert-butyl-1’-methylspiro[1,3-dihydroindene-2,5’-imidazolidine]-2’,4’-dione;7-tert-butyl-1’-methylspiro[2,4-dihydro-1H-naphthalene-3,5’-imidazolidine]-2’,4’-dione;5-tert-butylspiro[1,3-dihydroindene-2,4’-1H-pyrazino[2,3-d][1,3]oxazine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,4’-1H-pyrido[2,3-d][1,3]oxazine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,4’-1H-pyrimido[4,5-d][1,3]oxazine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,3’-pyrrolidine]-2’,5’-dione;5-tert-butylspiro[1,3-dihydroindene-2,7’-5H-pyrrolo[2,3-b]pyrazine]-6’-one;5-tert-butylspiro[1,3-dihydroindene-2,3’-1H-pyrrolo[2,3-b]pyridine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,5’-7H-pyrrolo[2,3-d]pyrimidine]-6’-one” is a complex organic molecule characterized by multiple spiro-linked heterocyclic structures. These compounds are notable for their unique structural features, which include tert-butyl groups and various heterocyclic rings, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the indene or naphthalene core: This can be achieved through cyclization reactions.

    Introduction of tert-butyl groups: This is usually done via Friedel-Crafts alkylation.

    Spiro-linkage formation: This involves the reaction of the core structure with appropriate heterocyclic precursors under controlled conditions.

Industrial Production Methods

Industrial production of these compounds may involve:

    Batch processing: For small-scale production, where each step is carried out sequentially.

    Continuous flow synthesis: For large-scale production, which allows for the continuous addition of reactants and removal of products.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential use as pharmaceutical agents.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of these compounds depends on their specific structure and the target they interact with. Generally, they may:

    Bind to specific receptors: Modulating biological pathways.

    Inhibit enzymes: Affecting metabolic processes.

    Interact with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Spiroindolines
  • Spirooxazines
  • Spiropyrrolidines

Uniqueness

The uniqueness of these compounds lies in their:

  • Structural diversity : Multiple spiro-linked heterocyclic rings.
  • Functional groups : Presence of tert-butyl groups and various heteroatoms.
  • Potential applications : Wide range of uses in different fields of research.

Properties

CAS No.

9014-25-9

Molecular Formula

C159H177N21O15

Molecular Weight

2622.2 g/mol

IUPAC Name

5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one

InChI

InChI=1S/C19H20N2O2.C19H20N2O.2C18H19N3O2.2C18H19N3O.C17H22N2O2.C16H20N2O2.C16H19NO2/c1-18(2,3)14-7-6-12-10-19(11-13(12)9-14)15-5-4-8-20-16(15)21-17(22)23-19;1-18(2,3)14-7-6-12-10-19(11-13(12)9-14)15-5-4-8-20-16(15)21-17(19)22;1-17(2,3)13-5-4-11-7-18(8-12(11)6-13)14-9-19-10-20-15(14)21-16(22)23-18;1-17(2,3)13-5-4-11-9-18(10-12(11)8-13)14-15(20-7-6-19-14)21-16(22)23-18;1-17(2,3)13-5-4-11-7-18(8-12(11)6-13)14-9-19-10-20-15(14)21-16(18)22;1-17(2,3)13-5-4-11-9-18(10-12(11)8-13)14-15(21-16(18)22)20-7-6-19-14;1-16(2,3)13-6-5-12-10-17(8-7-11(12)9-13)14(20)18-15(21)19(17)4;1-15(2,3)12-6-5-10-8-16(9-11(10)7-12)13(19)17-14(20)18(16)4;1-15(2,3)12-5-4-10-7-16(8-11(10)6-12)9-13(18)17-14(16)19/h4-9H,10-11H2,1-3H3,(H,20,21,22);4-9H,10-11H2,1-3H3,(H,20,21,22);4-6,9-10H,7-8H2,1-3H3,(H,19,20,21,22);4-8H,9-10H2,1-3H3,(H,20,21,22);4-6,9-10H,7-8H2,1-3H3,(H,19,20,21,22);4-8H,9-10H2,1-3H3,(H,20,21,22);5-6,9H,7-8,10H2,1-4H3,(H,18,20,21);5-7H,8-9H2,1-4H3,(H,17,19,20);4-6H,7-9H2,1-3H3,(H,17,18,19)

InChI Key

NOVIZZLMWAIZEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(CC3(CC2)C(=O)NC(=O)N3C)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)CC(=O)NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=C(NC3=O)N=CC=C4)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=C(NC(=O)O3)N=CC=C4)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=CN=CN=C4NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=CN=CN=C4NC(=O)O3)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=NC=CN=C4NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=NC=CN=C4NC(=O)O3)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C(=O)NC(=O)N3C)C=C1

Origin of Product

United States

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